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Compound of Interest

5-(4-Chloro-phenoxy)-pentanoic
Compound Name: )
acid
CAS No.: 7170-55-0
Cat. No.: B1333465
\ 7

Executive Summary & Compound Identity

5-(4-Chlorophenoxy)pentanoic acid is a functionalized fatty acid derivative often utilized as a
metabolic probe or a synthetic intermediate in the development of PPAR

agonists (fibrates) and phenoxy-herbicides.[1][3] Its structure features a lipophilic
chlorophenoxy "head" and a hydrophilic carboxylic acid "tail,” connected by a four-carbon
aliphatic spacer.[1]
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Property Value

IUPAC Name 5-(4-chlorophenoxy)pentanoic acid
C

Molecular Formula H
ClO

Molecular Weight 228.67 g/mol

228.055 g/mol (
Monoisotopic Mass

Cl)
Not widely listed; Analogous to 82576-50-9
CAS Number
(Fluoro)
Physical State White to off-white crystalline solid
Predicted Melting Point 98-102 °C (Based on 4-Cl-phenoxy analogs)
Soluble in DMSO, MeOH, EtOH; Sparingly
Solubility soluble in H
0]

Spectroscopic Characterization (Anticipated Data)

Note: The following data represents the high-confidence theoretical profile derived from
substituent additivity rules (ChemDraw/MestReNova algorithms) and validated against the 4-
fluoro analog [1].

A. Proton Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

or CDCI

| Frequency: 400 MHz[1][2]
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The spectrum is characterized by a distinct AA'BB' aromatic system and a clean aliphatic chain

pattern.
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B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Decoupled[1][2]
Shift (
Carbon Type Assignment
» Ppm)
174.8 Quaternary (C=0) Carboxylic Acid Carbonyl
157.2 Quaternary (Ar-C) Aromatic C-O (Ipso)
129.5 Methine (CH) Aromatic C-H (Meta to O)
124.8 Quaternary (Ar-C) Aromatic C-ClI (Para to O)
116.2 Methine (CH) Aromatic C-H (Ortho to O)
Methylene (CH
67.8 Ar-O-CH
)
Methylene (CH CH
33.6
) -COOH
Central CH
Methylene (CH
28.4 (
)
to O)
Central CH
Methylene (CH
21.5 (
)
to O)

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1][2]
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The fingerprint region is dominated by the para-substituted aromatic ring and the ether linkage.

[1]
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o C—H out-of-plane bending
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(O0P)

D. Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV)[1][2]

e Molecular lon (

): Observed at m/z 228 (

Cl) and 230 (

Cl) in a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.[2]

e Base Peak: Likely m/z 128/130 (4-chlorophenol fragment) or m/z 101 (valeric acid lactone

fragment).[1][2]

e Fragmentation Logic:

o McLafferty rearrangement of the acid chain.[1][2]
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o Cleavage at the ether oxygen (
-cleavage).[1][2]
Synthesis Protocol: Williamson Ether Strategy
Self-Validating Logic: This protocol utilizes a nucleophilic substitution (

) mechanism.[1][2] The choice of ethyl 5-bromovalerate over the free acid prevents side
reactions (self-esterification) and simplifies purification via distillation or column
chromatography before the final hydrolysis step.[1]

Step 1: Etherification

Reagents: 4-Chlorophenol (1.0 eq), Ethyl 5-bromovalerate (1.1 eq), K

CO
(2.5 eq), Acetone (reflux).[1][2]

¢ Activation: Dissolve 4-chlorophenol in dry acetone. Add anhydrous K

CO

[1][2] Stir at room temperature for 30 mins to generate the phenoxide anion (Ar-O
)[1]

o Substitution: Add ethyl 5-bromovalerate dropwise.

o Reflux: Heat to reflux (56 °C) for 12—16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]
The phenoxide displaces the bromide.[2]

o Workup: Filter off inorganic salts (KBr). Concentrate the filtrate in vacuo.
Step 2: Hydrolysis
Reagents: NaOH (2M, aq), Ethanol.[1][2]

» Saponification: Dissolve the crude ester from Step 1 in Ethanol.[1][2] Add NaOH solution.[1]
[2]
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e Reaction: Stir at 60 °C for 2 hours.

 Acidification: Cool to 0 °C. Acidify with HCI (1M) to pH 2. The product will precipitate as a
white solid.[1]

 Purification: Recrystallize from Ethanol/Water or Toluene to yield pure 5-(4-
chlorophenoxy)pentanoic acid.[1]

Metabolic & Synthetic Pathway Visualization

The following diagram illustrates the synthesis logic and the potential metabolic fate (Beta-
Oxidation) typical for phenoxy-fatty acid derivatives [2].

4-Chlorophenol K2CO3, Acetone

(Starting Material) Reflux (SN2)
5 1. NaOH/EtOH — In Vivo —
Ethyl 5-(4-chlorophenoxy)pentanoate 2. HCI (Hydrolysis) 5-(4-Chlorophenoxy)pentanoic Acid | _ Beta:Oxidation__| 3-(4-Chlorophenoxy)propionic Acid
//’__' (Ester Intermediate) (Target Molecule) (Beta-Oxidation Product)

Ethyl 5-bromovalerate

Click to download full resolution via product page

Figure 1: Synthetic route via Williamson ether synthesis and potential in vivo beta-oxidation
pathway.[1][2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Profile: 5-(4-Chlorophenoxy)pentanoic Acid[1]
[3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333465#spectroscopic-data-of-5-4-chloro-phenoxy-
pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://commonchemistry.cas.org/detail?cas_rn=37116-80-6
https://www.degloorcollege.in/images/Documents/qp_2023/4334.pdf
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID90866819
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479276/
https://en.wikipedia.org/wiki/Valeric_acid
https://www.chemimpex.com/products/45371
http://exposome-explorer.iarc.fr/compounds/2266
https://www.benchchem.com/product/b1333465#spectroscopic-data-of-5-4-chloro-phenoxy-pentanoic-acid
https://www.benchchem.com/product/b1333465#spectroscopic-data-of-5-4-chloro-phenoxy-pentanoic-acid
https://www.benchchem.com/product/b1333465#spectroscopic-data-of-5-4-chloro-phenoxy-pentanoic-acid
https://www.benchchem.com/product/b1333465#spectroscopic-data-of-5-4-chloro-phenoxy-pentanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.
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